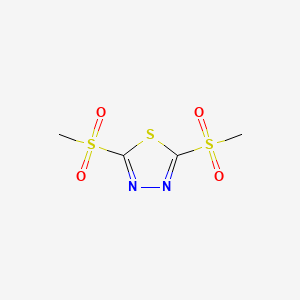

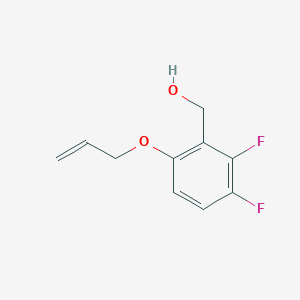

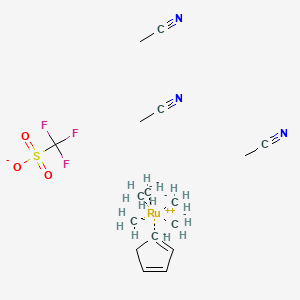

![molecular formula C36H29N7O4 B11927020 3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)

3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Janelia Fluor 549, Tetrazine is a yellow fluorescent dye that is widely used in scientific research. It is known for its high brightness and photostability, making it suitable for various imaging applications. The compound has an absorption maximum at 549 nm and an emission maximum at 571 nm, which allows it to be used in fluorescence microscopy and other imaging techniques .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Janelia Fluor 549, Tetrazine is synthesized through a series of chemical reactions that involve the incorporation of a tetrazine reactive handleThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling process .

Industrial Production Methods

The industrial production of Janelia Fluor 549, Tetrazine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to ensure consistency and reliability of the dye for research applications .

Analyse Chemischer Reaktionen

Types of Reactions

Janelia Fluor 549, Tetrazine primarily undergoes click chemistry reactions, specifically the inverse electron-demand Diels-Alder reaction with strained alkenes or alkynes. This reaction is highly selective and efficient, making it ideal for bioconjugation and labeling applications .

Common Reagents and Conditions

The common reagents used in the reactions involving Janelia Fluor 549, Tetrazine include strained alkenes or alkynes, such as trans-cyclooctene. The reaction conditions typically involve mild temperatures and neutral pH, which are compatible with biological systems .

Major Products

The major products formed from the reactions of Janelia Fluor 549, Tetrazine are stable conjugates that retain the fluorescent properties of the dye. These conjugates can be used for various imaging and labeling applications in biological research .

Wissenschaftliche Forschungsanwendungen

Janelia Fluor 549, Tetrazine has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the selective labeling of biomolecules.

Biology: Employed in fluorescence microscopy for imaging live cells and tissues.

Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

Industry: Applied in the development of fluorescent probes and sensors for various analytical techniques

Wirkmechanismus

The mechanism of action of Janelia Fluor 549, Tetrazine involves its ability to undergo click chemistry reactions with strained alkenes or alkynes. The tetrazine group reacts with these strained molecules to form stable conjugates, which can then be used for imaging and labeling purposes. The molecular targets and pathways involved in these reactions are primarily related to the specific biomolecules being labeled .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Alexa Fluor 546

- Alexa Fluor 555

- BDY TMR-X

- Atto 550

- CF 555

- TAMRA

- Cyanine 3

Uniqueness

Janelia Fluor 549, Tetrazine stands out due to its high brightness, photostability, and compatibility with live-cell imaging. Its ability to undergo copper-free click chemistry makes it particularly useful for applications where copper ions could be detrimental to biological systems .

Eigenschaften

Molekularformel |

C36H29N7O4 |

|---|---|

Molekulargewicht |

623.7 g/mol |

IUPAC-Name |

2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate |

InChI |

InChI=1S/C36H29N7O4/c44-35(37-20-22-3-5-23(6-4-22)34-40-38-21-39-41-34)24-7-10-27(36(45)46)30(17-24)33-28-11-8-25(42-13-1-14-42)18-31(28)47-32-19-26(9-12-29(32)33)43-15-2-16-43/h3-12,17-19,21H,1-2,13-16,20H2,(H-,37,44,45,46) |

InChI-Schlüssel |

LNBOAGLYGHAAER-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)NCC7=CC=C(C=C7)C8=NN=CN=N8)C(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

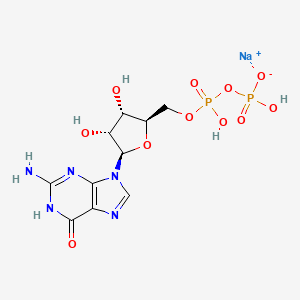

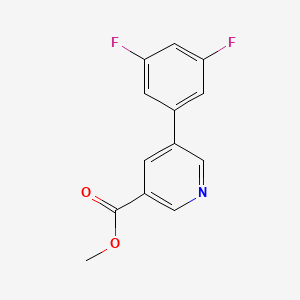

![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)